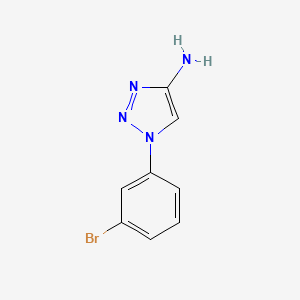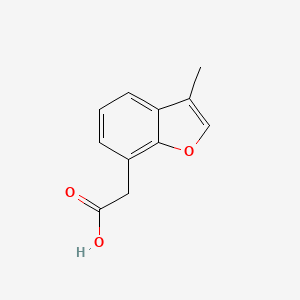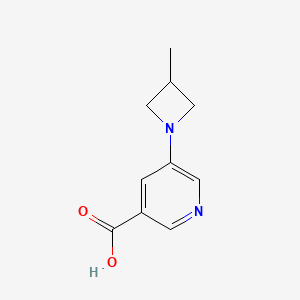
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) is an important organic compound with a wide range of applications in synthetic chemistry and scientific research. It is a derivative of pyridine and is used as a building block for the synthesis of various organic compounds. 5-MAPC has been studied extensively in recent years due to its potential to be used in a variety of biochemical and physiological processes.
Scientific Research Applications
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is not yet fully understood. However, it is believed that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been suggested that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are not yet fully understood. However, it has been suggested that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments is its ease of synthesis. It can be easily synthesized using the Knoevenagel condensation reaction or other methods. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very soluble in lipids, which can limit its use in certain types of experiments.
Future Directions
The future directions for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are numerous. It has potential applications in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has potential applications in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have potential applications as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. Finally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic materials.
Synthesis Methods
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid can be synthesized by a variety of methods. The most common method for its synthesis is the Knoevenagel condensation reaction. This involves the reaction of aldehyde and malononitrile in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. Other methods for the synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid include the reaction of aldehyde and malononitrile in the presence of a base such as sodium hydroxide, or the reaction of malononitrile and an amine in the presence of an acid catalyst.
properties
IUPAC Name |
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDWTJQPKAWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
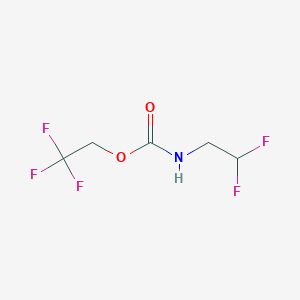
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)






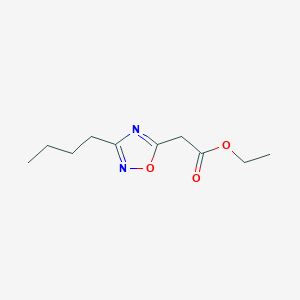
![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
